molecular formula C10H14N2O2 B2741585 methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate CAS No. 2094408-06-5

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

Cat. No.: B2741585
CAS No.: 2094408-06-5
M. Wt: 194.234
InChI Key: OGCJIZYOKGEOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 4-carboxylate position and a methyl group at the 5-position of the tetrahydroindazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate typically involves the following steps:

  • Formation of the Indazole Core: : The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones or aldehydes. For instance, a common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization to form the indazole ring.

  • Introduction of the Methyl Group: : The methyl group at the 5-position can be introduced via alkylation reactions. This can be achieved by treating the indazole intermediate with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

  • Esterification: : The carboxylate group is introduced through esterification. The indazole derivative with a carboxylic acid group can be reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and reagents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. This can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : The indazole ring can undergo electrophilic substitution reactions. For example, halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of aluminum chloride.

Major Products

    Oxidation: 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.

    Reduction: 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-methanol.

    Substitution: 5-chloro-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential to interact with biological targets such as enzymes and receptors. Its derivatives are explored for their efficacy in treating diseases.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate: Lacks the methyl group at the 5-position.

    Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate: Has an ethyl ester group instead of a methyl ester.

    5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid: The carboxylate group is not esterified.

Uniqueness

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is unique due to the presence of both a methyl group at the 5-position and a methyl ester group at the 4-carboxylate position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-3-4-8-7(5-11-12-8)9(6)10(13)14-2/h5-6,9H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCJIZYOKGEOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1C(=O)OC)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.